4-Propyl-1H-indole-5,6-diol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-propyl-1H-indole-5,6-diol |
InChI |
InChI=1S/C11H13NO2/c1-2-3-8-7-4-5-12-9(7)6-10(13)11(8)14/h4-6,12-14H,2-3H2,1H3 |
InChI Key |
PLNJERDBRVLEFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C=CNC2=CC(=C1O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Propyl 1h Indole 5,6 Diol and Analogues
Strategies for Indole (B1671886) Core Formation
The construction of the indole ring is a cornerstone of heterocyclic chemistry, with a rich history of named reactions and modern catalytic methods.
Several classical methods have been staples in indole synthesis for over a century, each with its own advantages and limitations.
Fischer Indole Synthesis : Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from an arylhydrazine and an aldehyde or ketone. wikipedia.orgbyjus.com The versatility of this method allows for the preparation of a wide variety of substituted indoles. byjus.com The reaction mechanism proceeds through a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of the protonated enamine tautomer of the arylhydrazone. wikipedia.orgbyjus.com One of the key features is that it can be performed as a one-pot synthesis without the need to isolate the intermediate arylhydrazone. thermofisher.com
Madelung Synthesis : Reported by Walter Madelung in 1912, this method involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. wikipedia.org It is particularly useful for preparing 2-alkinylindoles, which are not easily accessible through other methods. wikipedia.org
Larock Indole Synthesis : A more contemporary method developed by Richard C. Larock in 1991, this palladium-catalyzed heteroannulation reaction synthesizes indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.org This reaction is highly versatile and can produce various indole derivatives with good to excellent yields. wikipedia.orgub.edu The mechanism involves the reduction of Pd(II) to Pd(0), oxidative addition of the o-iodoaniline, coordination and insertion of the alkyne, and subsequent reductive elimination to form the indole ring. ub.edu
Nenitzescu Indole Synthesis : Discovered by Costin Nenitzescu in 1929, this reaction forms 5-hydroxyindole (B134679) derivatives from a benzoquinone and a β-aminocrotonic ester. wikipedia.orgsynarchive.com The reaction proceeds via a Michael addition, followed by a nucleophilic attack and an elimination. wikipedia.org This method is particularly relevant for synthesizing precursors to biologically important molecules like serotonin (B10506). wikipedia.org
Reissert Indole Synthesis : This method involves the reductive cyclization of ethyl o-nitrophenylpyruvate, which is formed from the condensation of o-nitrotoluene and diethyl oxalate. wikipedia.orgpharmaguideline.com The resulting indole-2-carboxylic acid can then be decarboxylated to yield the indole. wikipedia.orgresearchgate.net
| Synthesis Method | Key Reactants | Typical Conditions | Primary Product Type |
|---|---|---|---|
| Fischer | Arylhydrazine, Aldehyde/Ketone | Acid catalyst (Brønsted or Lewis) | Substituted indoles |
| Madelung | N-phenylamide | Strong base, high temperature | 2-Alkylindoles |
| Larock | ortho-iodoaniline, Disubstituted alkyne | Palladium catalyst | 2,3-Disubstituted indoles |
| Nenitzescu | Benzoquinone, β-aminocrotonic ester | Acid catalyst | 5-Hydroxyindoles |
| Reissert | ortho-nitrotoluene, Diethyl oxalate | Base, then reduction (e.g., Zn/acetic acid) | Indole-2-carboxylic acids |
Palladium catalysis has revolutionized indole synthesis by offering milder reaction conditions and broader functional group tolerance. mdpi.com These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds to construct the indole ring. mdpi.com
Palladium-catalyzed reactions can be categorized into several types, including the cyclization of alkynes and alkenes, and cyclizations via C-H activation or N-arylation. organicreactions.orgnih.gov The Larock indole synthesis is a prime example of a palladium-catalyzed heteroannulation. wikipedia.org Another approach involves the intramolecular cyclization of 2-alkynylanilines. organic-chemistry.org The versatility of these methods allows for the synthesis of complex and functionalized indoles that are challenging to obtain through classical methods. organic-chemistry.org
Modern synthetic techniques have been applied to indole synthesis to improve efficiency and reaction times. Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool, offering rapid and efficient heating that can significantly reduce reaction times. tandfonline.comnih.gov
Microwave irradiation has been successfully applied to various classical indole syntheses, including the Fischer, Madelung, and Bischler reactions. nih.gov For instance, a microwave-assisted, solvent-free Bischler indole synthesis has been developed, providing an environmentally friendly method for preparing 2-arylindoles in good yields. organic-chemistry.org These methods are often more energy-efficient and can lead to higher yields compared to conventional heating. tandfonline.com
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. beilstein-journals.org Green chemistry approaches to indole synthesis focus on reducing waste, using less hazardous solvents, and improving energy efficiency. nih.govbenthamdirect.com
Solvent-free reactions, often facilitated by microwave irradiation or ball milling, are a key aspect of green indole synthesis. organic-chemistry.orgbeilstein-journals.org The use of water as a solvent is another important green approach. beilstein-journals.org For example, a microwave-promoted cycloisomerization of 2-alkynylanilines in water has been reported for the synthesis of 1H-indoles. elte.hu These methods contribute to making the synthesis of indoles more sustainable. nih.gov
Approaches to Dihydroxylation at the 5,6-Positions of the Indole Nucleus
The introduction of two hydroxyl groups at the 5 and 6 positions of the indole ring is a critical step in the synthesis of 4-Propyl-1H-indole-5,6-diol. This transformation is challenging due to the electron-rich nature of the indole nucleus and the potential for side reactions.
Achieving regioselective dihydroxylation requires careful planning and execution. A common strategy involves the use of a starting material that already contains the desired oxygenation pattern on the benzene (B151609) ring, which is then carried through the indole ring formation.
One approach starts with a suitably substituted aniline (B41778) or benzaldehyde (B42025) derivative. For example, a laboratory synthesis of 5,6-dihydroxyindole (B162784) begins with 3,4-dibenzyloxybenzaldehyde. wikipedia.org This starting material already has the oxygen atoms at the correct positions, protected as benzyl (B1604629) ethers. The synthesis then proceeds through a series of steps to construct the indole ring, followed by deprotection to reveal the dihydroxy functionality. wikipedia.org
Another strategy involves the direct hydroxylation of a pre-formed indole. However, this can be difficult to control regioselectively. Directed C-H hydroxylation, where a directing group guides the hydroxylation to a specific position, is a more advanced technique. For instance, boron-mediated directed C-H hydroxylation has been used to introduce a hydroxyl group at the C4 position of indoles. researchgate.net
The synthesis of 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a precursor to melanins, often employs methods where the dihydroxy pattern is established early in the synthesis. nih.gov For example, the Hemetsberger–Knittel indole synthesis can be used, starting from veratric aldehyde, which has two methoxy (B1213986) groups that can later be converted to hydroxyl groups. nih.gov
| Strategy | Description | Example Starting Material | Key Transformation |
|---|---|---|---|
| Precursor with Oxygenation | Start with a benzene derivative already containing the 5,6-dioxygen pattern. | 3,4-Dibenzyloxybenzaldehyde | Indole ring formation followed by deprotection. |
| Directed C-H Hydroxylation | Use of a directing group to achieve regioselective hydroxylation of the indole ring. | Substituted indole | Boron-mediated hydroxylation. |
| Synthesis from Dihydroxy Phenylalanine | Oxidation of 3,4-dihydroxyphenylalanine to form the dihydroxyindole structure. | 3,4-Dihydroxyphenylalanine | Oxidation and cyclization. |
Catalytic Reductive Cyclization Methods for 5,6-Dihydroxyindole Formation
A significant advancement in the synthesis of the 5,6-dihydroxyindole core involves the catalytic reductive cyclization of (E)-4,5-dihydroxy-2,β-dinitrostyrene. google.comtandfonline.com This method presents a direct, single-step route to the desired indole framework, offering high yield and purity. google.com The process utilizes hydrogen gas in the presence of a platinum group metal catalyst, such as palladium, platinum, or rhodium, within a polar hydroxylic reaction system. google.com This approach is a notable improvement over previous multi-step methods that often furnished only moderate yields and involved intermediates that were unstable under the reaction conditions. google.com
The starting material, 4,5-dihydroxy-2,β-dinitrostyrene, can be prepared by the chemoselective debenzylation of 4,5-dibenzyloxy-2,β-dinitrostyrene using trifluoroacetic acid. google.com The subsequent cyclization proceeds with high efficiency, reportedly achieving 100% conversion and selectivity with minimal byproduct formation. google.com
Table 1: Catalysts and Conditions for Reductive Cyclization
| Catalyst | Support | Reaction Medium | Outcome | Reference |
|---|---|---|---|---|
| Palladium (Pd) | Solid Carrier | Polar Hydroxylic | High Yield & Purity | google.com |
| Platinum (Pt) | Solid Carrier | Polar Hydroxylic | High Yield & Purity | google.com |
Dihydroxylation and Oxidation of Indoline (B122111) Precursors
An alternative strategy to form the 5,6-dihydroxyindole system involves the manipulation of indoline precursors. This pathway typically includes the dihydroxylation of an appropriately substituted indoline followed by a subsequent oxidation step to furnish the aromatic indole ring. While specific examples for the direct synthesis of this compound via this route are not extensively detailed, the fundamental transformation is a cornerstone of indole chemistry. The oxidation of 5,6-dihydroxyindoline to 5,6-dihydroxyindole is a key step in melanogenesis, where the reaction can occur non-enzymatically upon exposure to air. semanticscholar.org This inherent reactivity underscores the feasibility of using an oxidation step to generate the final dihydroxyindole structure from a stable indoline precursor.
Introduction of the Propyl Side Chain at the 4-Position of the Indole Nucleus
The functionalization of the indole's benzene core, particularly at the C4 position, presents a significant synthetic challenge due to the higher intrinsic reactivity of the pyrrolic ring (C2 and C3 positions). nih.gov
Strategies for Alkyl Substitution on the Indole Ring System
Modern synthetic chemistry has developed several strategies to achieve site-selective functionalization at the C4 position of indoles. rsc.orgresearchgate.net These methods often rely on transition metal-catalyzed C-H activation, which is guided by a directing group (DG) installed on the indole nitrogen (N1) or at the C3 position. nih.govnih.gov
Directed C-H Activation: By installing a directing group, such as N-P(O)tBu2 or a C3-pivaloyl group, a transition metal catalyst (e.g., palladium, rhodium) can be selectively guided to the C4 position to facilitate C-C bond formation with an appropriate alkylating agent. nih.gov For instance, rhodium(III) catalysis has been used for the C4–H alkenylation of indoles bearing a C3-trifluoroacetyl group. nih.gov
Directed Lithiation: Another approach involves the deprotonation of the C4-H bond using a strong base (directed lithiation), followed by quenching the resulting organometallic species with an electrophile, such as a propyl halide. nih.gov
These strategies provide a powerful toolkit for the late-stage diversification of indole scaffolds, enabling the introduction of alkyl chains like the propyl group at the traditionally less accessible C4 position. rsc.org
Oxidation of α-Indolepropene Precursors to Indole Propyl Diols
While not explicitly documented for this compound, a plausible synthetic route involves the installation of a propenyl side chain at the C4 position, followed by its oxidation to a diol. This sequence would first involve a C4-alkenylation reaction, for which protocols exist using rhodium(III) catalysis with directing groups. nih.gov The subsequent step would be the dihydroxylation of the C4-propenylindole. Standard olefin dihydroxylation methods, such as those using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄), could potentially be employed to convert the propene double bond into the corresponding diol, although chemo-selectivity with the electron-rich indole core would be a critical consideration.
Chemoenzymatic Synthesis of Indole Diol Derivatives
Chemoenzymatic approaches offer a novel and efficient route to indole-containing diols. mdpi.comresearchgate.net A multi-enzyme coupled biotransformation system has been developed to access structurally diverse indole derivatives. ug.edu.ghnih.gov This system can be initiated with various indole precursors. mdpi.com
The process involves a three-enzyme cascade:
An engineered tryptophan synthase (e.g., PfTrpB6) catalyzes the reaction between an indole derivative and L-serine to produce a tryptophan analogue. mdpi.com
A commercially available L-amino acid oxidase (LAAO) performs an oxidation reaction to yield the corresponding indole-3-pyruvate analogue. mdpi.comug.edu.gh
A thiamine-diphosphate (ThDP)-dependent enzyme (e.g., NzsH) facilitates a carboligation reaction. nih.gov
The resulting unstable β-ketone product is then chemically reduced, for example with sodium borohydride (B1222165) (NaBH₄), to generate stable diastereomeric diols. mdpi.com This method has been shown to be effective for a range of substituted indoles, including 4-fluoroindole (B1304775) and 4-bromoindole, demonstrating its potential applicability for generating diverse indole diol derivatives. mdpi.com
Table 2: Substrate Scope in a Chemoenzymatic Diol Synthesis System
| Starting Indole Derivative | Intermediate Product | Final Diol Product | Reference |
|---|---|---|---|
| 4-Fluoroindole | 4-Fluoroindole-3-pyruvate | Corresponding Diol | mdpi.com |
| 5-Fluoroindole | 5-Fluoroindole-3-pyruvate | Corresponding Diol | mdpi.com |
| 4-Bromoindole | 4-Bromoindole-3-pyruvate | Corresponding Diol | mdpi.com |
Novel Synthetic Routes and Structural Modifications for Indole-5,6-diol Frameworks
Research continues to expand the synthetic toolbox for creating and modifying indole-5,6-diol frameworks, driven by the compound's role as a key building block for eumelanin (B1172464) biopolymers. researchgate.net
Acceptorless Dehydrogenative Condensation: A novel approach for synthesizing indole rings involves the acceptorless dehydrogenative condensation of diols and anilines using heterogeneous catalysts like Pt/Al₂O₃ and ZnO. rsc.org This method provides a new avenue for constructing the core indole structure from different starting materials.
Improved Multi-Step Syntheses: Recent methodologies have focused on optimizing traditional routes. One such improved synthesis of 5,6-dihydroxyindole starts from 3,4-dibenzyloxybenzaldehyde. google.com The process involves nitration with a solid nitrifier, condensation with nitromethane, and a final tandem reaction involving reduction, intramolecular cyclization, and debenzylation to yield the target product. google.com This route is designed for industrial scalability, featuring mild conditions and high purity. google.com
Functionalization of Pre-formed Diols: For structural modification, existing dihydroxyindole scaffolds, such as 5,6-dihydroxyindole-2-carboxylic acid (DHICA), can be functionalized. nih.gov Methods involving halogenation followed by palladium-catalyzed coupling reactions (e.g., Suzuki coupling) allow for the introduction of various aryl or alkyl groups onto the indole ring system. rsc.org
These evolving strategies highlight the dynamic nature of indole synthesis, providing more efficient, scalable, and versatile pathways to complex molecules like this compound. researchgate.net
Mechanistic Investigations of 4 Propyl 1h Indole 5,6 Diol and Indole 5,6 Diol Derivatives
Chemical Reactivity and Transformation Pathways
The chemical behavior of indole-5,6-diol scaffolds, including 4-Propyl-1H-indole-5,6-diol, is characterized by a high propensity for oxidation. This reactivity is central to their biological roles and synthetic transformations. The electron-rich nature of the dihydroxyindole system makes it susceptible to both chemical and enzymatic oxidation, leading to a cascade of reactive intermediates and polymeric structures.
The oxidation of 5,6-dihydroxyindoles (DHI) is a critical process, notably in the biosynthesis of eumelanin (B1172464). This transformation proceeds through highly reactive quinonoid intermediates. The initial step involves a one-electron oxidation to produce a semiquinone radical (SQ), or a two-electron oxidation to yield the corresponding indole-5,6-quinone (B1222607) (IQ). researchgate.net Both the semiquinone and the quinone species are notoriously unstable and have largely evaded isolation. researchgate.net
Pulse radiolysis studies on various 5,6-dihydroxyindole (B162784) dimers have provided insight into the kinetics of these transient species. For instance, the oxidation of 5,5′,6,6′-tetrahydroxy-2,4′-biindolyl and 5,5′,6,6′-tetrahydroxy-2,7′-biindolyl generates semiquinones that decay with second-order kinetics to form quinones. unina.it The semiquinone derived from 5,5′,6,6′-tetrahydroxy-2,2′-biindolyl also disproportionates at a comparable rate to yield a relatively more stable quinone. unina.it
These quinonoid species, particularly quinone-methide and quinone-imine tautomers, are highly electrophilic. rsc.org Their reactivity drives the subsequent polymerization steps, leading to the complex, heterogeneous structure of eumelanin. researchgate.netunina.it The specific inter-unit bonding patterns in the resulting polymers are dictated by the structure of the initial oligomers and their corresponding quinone intermediates. unina.itunina.it The high reactivity of these quinones prevents their isolation but is fundamental to their role as precursors in polymerization reactions. researchgate.netresearchgate.net
Table 1: Decay Kinetics of Semiquinone Radicals from 5,6-Dihydroxyindole Dimers This table summarizes the kinetic data obtained from pulse radiolysis studies on the decay of semiquinone intermediates generated from different 5,6-dihydroxyindole dimers.
| Dimer | Semiquinone λmax | Quinone λmax | Second-Order Decay Rate Constant (2k) |
| 5,5′,6,6′-Tetrahydroxy-2,2′-biindolyl | 480 nm | 570 nm | 3.0 x 10⁹ M⁻¹ s⁻¹ |
| 5,5′,6,6′-Tetrahydroxy-2,4′-biindolyl | ~450 nm | 500-550 nm | 2.8 x 10⁹ M⁻¹ s⁻¹ |
| 5,5′,6,6′-Tetrahydroxy-2,7′-biindolyl | ~450 nm | 500-550 nm | 1.4 x 10⁹ M⁻¹ s⁻¹ |
| Data sourced from pulse radiolysis studies. unina.it |
Cytochrome P450 (P450) enzymes are crucial in the metabolism of a wide range of xenobiotics, including indole (B1671886) and its derivatives. utah.edunih.gov These enzymes catalyze various oxidative reactions, including hydroxylations and the dehydrogenation of indolines to indoles, a process termed "aromatase" activity. nih.gov This aromatization is significant as the resulting indole products can have different biological activities than their indoline (B122111) precursors and can be further bioactivated into reactive intermediates. nih.gov
Several human P450 isoforms are involved in indole metabolism. P450 2A6 is highly active in oxidizing indole to produce indigo (B80030) and indirubin (B1684374) pigments, with indoxyl (3-hydroxyindole) as a transient intermediate. nih.gov Other products formed by P450 2A6, as well as by P450 2E1 and P450 2C19, include oxindole, 6-hydroxyindole, and isatin. nih.govresearchgate.net The metabolism of 3-substituted indoles by P450s can lead to the formation of reactive 3-methyleneindolenine (B1207975) electrophiles, which can covalently bind to cellular macromolecules. utah.edu In some cases, P450 enzymes can catalyze the oxidative coupling of indole substrates to form complex dimeric structures, as seen in the biosynthesis of communesin. nih.gov
Table 2: Major Products of Cytochrome P450-Mediated Indole Metabolism This table outlines the primary enzymatic products generated from the indole scaffold by different Cytochrome P450 isoforms.
| P450 Isoform | Substrate | Major Products |
| CYP2A6 | Indole | Indigo, Indirubin, Oxindole, Indoxyl (transient), 6-Hydroxyindole |
| CYP2C19 | Indole | Indigo, Indirubin, Oxindole |
| CYP2E1 | Indole | Indigo, Indirubin, Oxindole |
| CYP3A4 | Indoline | Indole (Aromatization) |
| CnsC (Fungal P450) | Tryptamine & Aurantioclavine | Communesin scaffold (via C3-C3' coupling) |
| Data compiled from various metabolic studies. nih.govnih.govnih.gov |
Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.govresearchgate.net The enzyme facilitates the oxidative cleavage of the pyrrole (B145914) ring of L-tryptophan and other indoleamine compounds by incorporating both atoms of a molecular oxygen molecule. spandidos-publications.compnas.org This dioxygenase reaction converts L-tryptophan into N-formylkynurenine. nih.govnih.gov
The catalytic mechanism of IDO is distinct from that of P450s, as it does not require external electrons or proton abstraction by protein residues. pnas.org The reaction is proposed to involve the abstraction of a proton from the substrate's indole nitrogen by the iron-bound dioxygen. pnas.org Quantum mechanics/molecular mechanics (QM/MM) simulations suggest a stepwise insertion of the two oxygen atoms. The process begins with the formation of a ferryl and Trp-epoxide intermediate, which then undergoes further reaction involving the second oxygen atom to yield the final N-formylkynurenine product. nih.gov IDO's activity is crucial in modulating immune responses, as tryptophan depletion and the production of kynurenine metabolites have significant immunoregulatory effects. nih.govspandidos-publications.com
Unspecific peroxygenases (UPOs) are fungal enzymes that represent a unique class of oxidoreductases (EC 1.11.2.1). acs.orgnih.gov They are considered "generational successors" to P450s, capable of catalyzing a wide array of oxygen transfer reactions using hydrogen peroxide as the oxygen donor, which makes them convenient biocatalysts. acs.orgnih.gov UPOs can perform various oxidations, including hydroxylations, epoxidations, and one-electron oxidations on diverse substrates, including indoles. nih.govfrontiersin.org
The oxidation of indole by UPOs has been shown to produce indigoid dyes. mdpi.com The proposed reaction mechanism involves an initial oxidation of the indole molecule to form a corresponding indole-2,3-epoxide. mdpi.com This highly reactive intermediate can then undergo further enzymatic or spontaneous transformations to yield various products. UPOs from different fungal sources, such as Agrocybe aegerita and Hypoxylon sp., have demonstrated efficiency in converting indole substrates. acs.orgfrontiersin.org The versatility and promiscuity of these enzymes make them attractive tools for biocatalytic applications involving the functionalization of indole scaffolds. frontiersin.org
Table 3: Kinetic Parameters of HspUPO for Indole and ABTS Oxidation This table presents the steady-state kinetic constants for the oxidation of indole (a peroxygenase reaction) and ABTS (a peroxidase reaction) catalyzed by the unspecific peroxygenase from Hypoxylon sp. EC38 (HspUPO).
| Substrate | kcat (s⁻¹) | KM (µM) |
| Indole | 0.79 | ~30-50 |
| ABTS | 16.94 | ~30-50 |
| Data from steady-state kinetic analysis. acs.orgnih.gov |
The plant hormone indole-3-acetic acid (IAA) can be catabolized by various plant-associated bacteria, which utilize it as a source of carbon and energy. mdpi.combiorxiv.org The degradation pathways involve enzymes that introduce hydroxyl groups onto the indole ring. In the bacterium Caballeronia glathei, the initial step of IAA degradation is catalyzed by IacA, a flavin-dependent oxygenase. nih.gov
IacA acts as a hydroxylase, converting IAA into 2-hydroxyindole-3-acetic acid. nih.gov This intermediate is then further transformed by the enzyme IacE into 3-hydroxy-2-oxindole-3-acetic acid, a dihydroxylated product. nih.gov This pathway shows similarities to aerobic indole degradation mechanisms in other bacteria, which often involve initial oxygenation of the indole ring. The characterization of these enzymes provides a basis for understanding the microbial catabolism of auxins and the formation of hydroxylated indole derivatives in biological systems. nih.gov
Mechanistic Duality in Indolyl 1,3-Heteroatom Transposition Reactions
Recent research into the indolyl 1,3-heteroatom transposition (IHT) of N-hydroxyindole derivatives has uncovered a significant mechanistic duality. researchgate.netrsc.org In-depth investigations have revealed that two distinct mechanistic pathways—a concerted pericyclic pathway and a dissociative pathway—can operate simultaneously during these reactions. tandfonline.com The prevalence of each pathway is not static; rather, it is influenced by the electronic properties of the substrate. researchgate.netrsc.orgtandfonline.com
The relative contribution of each mechanism, the energy barrier for each pathway, and the identity of the primary pathway are functions of the substrate's electronic characteristics. researchgate.netrsc.org This unique mechanistic duality is an inherent feature of the general indolyl framework. researchgate.net By understanding and manipulating these electronic factors, it is possible to favor one mechanistic pathway over the other, allowing for a controlled and efficient introduction of a heteroatom at the 3-position of the indole ring. researchgate.netrsc.org This mechanism-driven strategy has been successfully applied to introduce both oxygen- and nitrogen-based functional groups into the indole structure. researchgate.netrsc.orgtandfonline.com
The plausible mechanisms for the transformation of a functionalized N-hydroxyindole starting material can be categorized into three main pathways: an associative mechanism, a concerted pericyclic mechanism, and a dissociative mechanism. tandfonline.com Extensive 18O isotope labeling experiments have been instrumental in revealing this unprecedented mechanistic duality in the IHT reaction. researchgate.net
Molecular Mechanisms of Interaction with Biological Targets
The indole scaffold is a prominent feature in many biologically active compounds and is recognized for its ability to interact with a wide range of biological targets. This versatility has led to its designation as a "privileged scaffold" in medicinal chemistry.
The indole nucleus is a key structural component in numerous biomolecules and natural products, including the neurotransmitter serotonin (B10506) and the amino acid tryptophan. nih.gov Its electron-rich aromatic nature provides it with distinctive binding properties, enabling it to engage in various non-covalent interactions with receptors and enzymes. nih.govnih.gov These interactions are crucial for the treatment of a variety of conditions, including cancer and neurological disorders. nih.gov
The binding modality of indole derivatives can be significantly influenced by the substituents on the indole ring. For instance, in the context of benzodiazepine (B76468) receptor (BzR) ligands, the substituent at the 5-position of the indole nucleus can determine which of two possible conformations and orientations the ligand adopts within the binding cavity. nih.gov This has led to the classification of 5-substituted indole derivatives into different "families" of ligands, each with its own unique structure-affinity relationships. nih.gov Molecular docking studies have further elucidated these interactions, showing, for example, how indole derivatives can bind to the ligand-binding domain of receptors like EphA2 by occupying hydrophobic pockets. mdpi.com
| Indole Derivative Class | Target Receptor | Key Binding Interactions | Reference |
|---|---|---|---|
| N-(indol-3-ylglyoxylyl)amino acid derivatives | Benzodiazepine Receptor (BzR) | Potential H-bond formation with the NH of the indole nucleus. | nih.govnih.gov |
| Indole-oxadiazole derivatives | Estrogen Receptor Alpha (ER-α) | Stable binding within the receptor pocket. | mdpi.com |
| Benz[e]indole pyrazolyl-substituted amides | Not specified | Potent cytotoxic activity against cancer cell lines. | mdpi.com |
Derivatives of indole-5,6-diol have been investigated for their potential as enzyme inhibitors. For example, certain indole-5,6-dicarbonitrile derivatives have demonstrated potent inhibition of monoamine oxidase (MAO) A and B. researchgate.net One such derivative, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile, was found to be a reversible and competitive inhibitor of both MAO isoforms, with IC50 values in the nanomolar range. researchgate.net
The study of enzyme inhibition kinetics provides valuable insights into the mechanism of action of these compounds. Different types of inhibition, such as competitive, non-competitive, and mixed-type, can be distinguished through kinetic analyses. For instance, a study on a series of indole-based compounds as inhibitors of α-amylase and α-glucosidase revealed that some of the most active compounds were competitive inhibitors of α-amylase and non-competitive inhibitors of α-glucosidase. researchgate.net
In the context of tyrosinase, an enzyme involved in melanin (B1238610) synthesis, various indole derivatives have been explored as potential inhibitors. Kinetic studies of some indole-thiazolidine-2,4-dione derivatives have identified them as mixed-type inhibitors of tyrosinase. researchgate.net Molecular docking studies can further complement kinetic data by illustrating the binding interactions between the inhibitor and the active site of the enzyme. researchgate.net
| Inhibitor | Enzyme | IC50 (µM) | Type of Inhibition | Reference |
|---|---|---|---|---|
| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | MAO-A | 0.014 | Reversible, Competitive | researchgate.net |
| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | MAO-B | 0.017 | Reversible, Competitive | researchgate.net |
| Indole analogue 4 | α-amylase | 3.80 | Not specified | researchgate.net |
| Indole analogue 4 | α-glucosidase | 3.10 | Not specified | researchgate.net |
| Indole-thiazolidine-2,4-dione derivative 6a | Tyrosinase | 6.98 | Mixed-type | researchgate.net |
Computational and Theoretical Investigations of 4 Propyl 1h Indole 5,6 Diol
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein. For 4-Propyl-1H-indole-5,6-diol, these simulations are instrumental in identifying potential biological targets and elucidating the molecular basis of its activity.
The process begins with the generation of a three-dimensional structure of this compound, which is then energetically minimized. A target protein is selected based on a therapeutic hypothesis, and its crystal structure is obtained from a repository like the Protein Data Bank. Molecular docking algorithms then systematically sample a vast number of orientations and conformations of the ligand within the protein's binding site, scoring each pose based on a force field that approximates the binding free energy.
The results of such docking studies are typically presented in a table summarizing the binding energies and key interacting residues, providing a rationale for the observed or predicted biological activity.
Table 1: Example of Molecular Docking Results for this compound with a Hypothetical Protein Target This table is for illustrative purposes and does not represent actual experimental data.
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | |
| Hydrogen Bonds | SER234, ASP345 |
| Hydrophobic Interactions | LEU123, PHE235, TRP346 |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of a molecule. researchgate.net These methods are used to calculate various molecular properties that are not accessible through classical molecular mechanics.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity.
For this compound, the HOMO is expected to be localized over the electron-rich indole (B1671886) ring and the catechol moiety, indicating that these are the likely sites for electrophilic attack. The LUMO, conversely, would be distributed over areas that can accept electrons. The calculated HOMO-LUMO gap would provide a quantitative measure of its kinetic stability.
An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. nih.gov It is plotted on the molecule's electron density surface, with colors indicating different potential values. Red regions represent negative electrostatic potential and are associated with electron-rich areas, which are prone to electrophilic attack. Blue regions represent positive electrostatic potential and are associated with electron-poor areas, which are susceptible to nucleophilic attack. Green regions are neutral.
For this compound, the ESP map would likely show negative potential (red) around the oxygen atoms of the hydroxyl groups and the nitrogen atom of the indole ring, highlighting their roles as hydrogen bond acceptors and sites of electrophilic interaction. The hydrogen atoms of the hydroxyl and amine groups would exhibit positive potential (blue), indicating their function as hydrogen bond donors.
By combining FMO analysis and ESP mapping, the reactive sites of this compound can be predicted with a high degree of confidence. The electron-rich catechol and pyrrole (B145914) rings are expected to be the primary sites for electrophilic aromatic substitution. The hydroxyl groups can also participate in various reactions, including oxidation to form quinones, which is a characteristic reaction of 5,6-dihydroxyindoles.
The chemical stability of the molecule can be further assessed by calculating various quantum chemical descriptors, as illustrated in the table below. These parameters, derived from the HOMO and LUMO energies, provide quantitative insights into the molecule's reactivity profile.
Table 2: Illustrative Quantum Chemical Descriptors for this compound This table is for illustrative purposes and does not represent actual experimental data.
| Quantum Chemical Descriptor | Definition | Predicted Value (a.u.) | Implication |
|---|---|---|---|
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | -0.20 | Electron-donating ability |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.05 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 0.15 | Chemical reactivity and kinetic stability |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 0.125 | Tendency to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 0.075 | Resistance to change in electron distribution |
Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics
While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of this compound and the dynamics of its interaction with a biological target.
An MD simulation of this compound in a solvated environment would reveal its preferred conformations and the flexibility of the propyl side chain. When simulating the ligand-protein complex obtained from docking, MD can assess the stability of the binding pose. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to determine if the complex remains stable over the simulation time, which is typically in the nanosecond to microsecond range.
Furthermore, MD simulations can provide insights into the energetics of binding by calculating the binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). This can help refine the predictions from molecular docking and provide a more accurate estimation of the ligand's binding affinity. The simulation can also reveal the role of water molecules in mediating the interaction between the ligand and the protein, which is often a crucial aspect of molecular recognition.
Advanced Research Perspectives for 4 Propyl 1h Indole 5,6 Diol in Chemical Biology
Strategic Applications in the Synthesis of Functionalized Indole (B1671886) Scaffolds
The functionalization of the indole scaffold is a central focus in organic synthesis, aiming to generate derivatives with enhanced or novel biological activities. researchgate.netmdpi.com The unique chemical architecture of 4-Propyl-1H-indole-5,6-diol provides several strategic avenues for the synthesis of diverse and complex functionalized indole scaffolds.
The dihydroxy substitution on the benzene (B151609) portion of the indole ring imparts catechol-like properties to the molecule. This functionality is amenable to a range of chemical transformations that can be selectively targeted. For instance, the hydroxyl groups can be alkylated, acylated, or used to form esters and ethers, thereby introducing a variety of functional groups that can modulate the compound's physicochemical properties and biological interactions. Furthermore, the catechol moiety is susceptible to oxidation, leading to the formation of a highly reactive ortho-quinone. This quinone intermediate can then participate in various cycloaddition and nucleophilic addition reactions, providing a pathway to complex, fused heterocyclic systems.
The indole nitrogen can be functionalized through N-alkylation or N-arylation, offering another point for structural diversification. The pyrrole (B145914) ring of the indole nucleus is also reactive, with the C3 position being particularly susceptible to electrophilic substitution. This allows for the introduction of a wide range of substituents at this position. The strategic combination of these synthetic transformations enables the creation of a large library of novel indole derivatives based on the this compound scaffold.
| Reactive Site | Reaction Type | Potential Products |
|---|---|---|
| 5,6-Hydroxyl Groups | Alkylation, Acylation, Oxidation | Ethers, Esters, Ortho-quinones |
| Indole Nitrogen (N1) | Alkylation, Arylation | N-substituted indoles |
| Indole C3 Position | Electrophilic Substitution | C3-substituted indoles |
These synthetic strategies are instrumental in the development of new therapeutic agents and molecular probes. The ability to systematically modify the this compound structure allows for the fine-tuning of its biological activity and the exploration of structure-activity relationships.
Elucidation of Biological Pathways Involving Dihydroxyindole Intermediates (e.g., Melanin (B1238610) Biosynthesis Research)
Dihydroxyindole intermediates play a crucial role in a number of biological pathways, the most well-characterized of which is the biosynthesis of melanin. nih.gov Melanin is a pigment found in most organisms and is responsible for coloration of the skin, hair, and eyes. Eumelanin (B1172464), the black-brown variant of melanin, is a polymer derived from the oxidative polymerization of 5,6-dihydroxyindole (B162784) (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA). nih.gov
The biosynthesis of eumelanin begins with the amino acid L-tyrosine, which is converted to L-dopaquinone by the enzyme tyrosinase. researchgate.net L-dopaquinone then undergoes a series of reactions to form dopachrome (B613829). Dopachrome can then be converted to either DHI or DHICA. In mammals, dopachrome tautomerase catalyzes the conversion of dopachrome to DHICA, while in other organisms, DHI is formed, seemingly spontaneously. nih.govnih.gov Both DHI and DHICA are then oxidized to their respective quinones, which are highly reactive and readily polymerize to form eumelanin. nih.gov
The presence of a propyl group at the 4-position of the indole ring in this compound could significantly influence its role in melanin biosynthesis. The steric bulk of the propyl group may affect the rate and regioselectivity of the polymerization process, potentially leading to the formation of melanins with altered structures and properties. For example, the propyl group could hinder the formation of certain intermolecular linkages that are common in natural eumelanin, resulting in a polymer with a different degree of conjugation and, consequently, different optical and electronic properties.
Development of Chemical Probes for Mechanistic Biological Studies
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or a nucleic acid, and thereby modulate its function. acs.orgmskcc.org They are invaluable tools for the study of complex biological processes, allowing researchers to probe the roles of individual components in their native cellular environment. mskcc.orgnih.gov The unique chemical features of this compound make it an attractive scaffold for the development of novel chemical probes.
The dihydroxyindole core of this compound is redox-active and can undergo oxidation to form a reactive quinone species. This property can be exploited in the design of probes for studying cellular redox processes or the activity of oxidoreductase enzymes. For example, a probe based on this scaffold could be designed to produce a fluorescent or colorimetric signal upon oxidation, allowing for the real-time monitoring of redox changes within a cell.
Moreover, the indole nucleus can be functionalized with various reporter groups, such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers, to create multimodal probes. For instance, a fluorescently labeled derivative of this compound could be used to visualize its subcellular localization and interactions with specific proteins. A biotinylated version could be used for affinity purification of its binding partners, while a probe containing a photo-crosslinker could be used to covalently label its target proteins upon photoirradiation.
The development of such chemical probes based on the this compound scaffold would provide powerful tools for dissecting the molecular mechanisms of various biological processes, including those involving redox signaling, enzyme catalysis, and protein-protein interactions.
Emerging Research Directions in Indole-5,6-diol Systems
While the role of indole-5,6-diols in melanin biosynthesis has been extensively studied, emerging research is beginning to explore the broader potential of these systems in materials science and nanotechnology. researchgate.net The ability of 5,6-dihydroxyindoles to undergo oxidative polymerization to form melanin-like materials has opened up new avenues for the development of functional biomimetic polymers and nanomaterials with tailored optical and electronic properties. researchgate.net
One of the key challenges in this field is to control the structure and properties of the resulting polymers. The polymerization of 5,6-dihydroxyindoles is a complex process that can lead to a heterogeneous mixture of oligomers and polymers with different structures and properties. nih.gov The introduction of substituents on the indole ring, such as the propyl group in this compound, provides a means to modulate the polymerization process and thereby control the properties of the resulting materials.
For example, the steric and electronic effects of the propyl group could influence the packing and electronic coupling between the monomer units in the polymer, leading to materials with different conductivities, absorption spectra, and morphologies. By systematically varying the nature and position of the substituents on the indole ring, it may be possible to create a library of melanin-like materials with a wide range of properties, suitable for applications in areas such as organic electronics, bio-sensing, and drug delivery.
Q & A
Q. What are the recommended synthetic routes for 4-Propyl-1H-indole-5,6-diol, and how can purity be optimized?
Methodological Answer: The synthesis of this compound typically involves functionalizing indole derivatives. A validated approach includes:
- Oxidative cyclization : Reacting substituted anilines with propylating agents under controlled pH (e.g., using chloranil as an oxidizing agent in xylene at reflux for 25–30 hours, followed by NaOH treatment and recrystallization from methanol for purification) .
- Substitution reactions : Introducing the propyl group via nucleophilic substitution or Friedel-Crafts alkylation, ensuring inert conditions to prevent side reactions.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (methanol/water) to achieve >95% purity. Monitor by HPLC with UV detection at 280 nm.
Q. How can the crystal structure of this compound be resolved, and what software is recommended?
Methodological Answer:
- X-ray diffraction (XRD) : Use single-crystal XRD with Mo-Kα radiation (λ = 0.71073 Å). Grow crystals via slow evaporation in ethanol/water (1:1).
- Refinement : Employ SHELXL (v.2015+) for small-molecule refinement. Key parameters:
- Validation : Check R-factor (<5%), residual electron density (±0.3 eÅ⁻³), and CIF files using checkCIF/PLATON.
Advanced Research Questions
Q. How can conflicting data on the oxidative degradation pathways of this compound be resolved?
Methodological Answer: Conflicts in reaction pathways (e.g., neurotoxic byproducts vs. inert metabolites) require:
- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to track intermediates (200–350 nm) under varying HOCl/dopamine ratios .
- Global analysis : Apply singular value decomposition (SVD) via Specfit to deconvolute overlapping spectral signals (e.g., transient species like 1-chloroindoline-5,6-diol vs. dopamine lutine) .
- LC-MS/MS : Identify products using m/z thresholds (e.g., [M+H]+ at 195.1 for this compound derivatives).
Q. What in vitro models are suitable for assessing the neurotoxic potential of this compound?
Methodological Answer:
- Dopaminergic cell lines : Use SH-SY5Y or PC12 cells exposed to 10–100 µM of the compound for 24–48 hours. Measure ROS via DCFH-DA fluorescence and mitochondrial dysfunction via JC-1 staining.
- Mechanistic studies : Co-treat with antioxidants (e.g., N-acetylcysteine) to test ROS-mediated toxicity. Compare with structurally similar neurotoxins (e.g., 1-chloroindoline-5,6-diol) .
- Protein interaction assays : Perform SPR or ITC to assess binding to α-synuclein or tyrosine hydroxylase.
Q. How can computational methods predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding to hCA-II or hCDC25B. Set grid boxes around active sites (20 ų) and validate with known inhibitors (e.g., acetazolamide for hCA-II) .
- MD simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force field to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA).
- ADMET prediction : Use SwissADME or ProTox-II to estimate bioavailability, hERG inhibition risk, and metabolic pathways.
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of this compound derivatives?
Methodological Answer:
- Standardized assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay with 24-h incubation).
- Structural verification : Confirm compound identity via NMR (¹H, ¹³C) and HRMS. Check for common impurities (e.g., 5,6-dihydroxyindoline isomers) .
- Meta-analysis : Compare IC₅₀ values across studies using ANOVA; consider batch effects, solvent (DMSO vs. ethanol), and serum concentration in cell media.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
